molecular formula C23H28F3NO4 B15190544 N-((2,6-Diethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine CAS No. 94593-38-1

N-((2,6-Diethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine

Cat. No.: B15190544
CAS No.: 94593-38-1
M. Wt: 439.5 g/mol
InChI Key: AHLFSJZTAPVBBN-UHFFFAOYSA-N
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Description

N-((2,6-Diethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzene ring substituted with ethoxy and trifluoromethyl groups, as well as an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,6-Diethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of 2,6-diethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2,6-Diethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((2,6-Diethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2,6-Diethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((2,6-Dimethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine
  • N-((2,4-Diethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine
  • N-((2,6-Diethoxybenzoyl)oxy)-N-methyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine

Uniqueness

N-((2,6-Diethoxybenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

94593-38-1

Molecular Formula

C23H28F3NO4

Molecular Weight

439.5 g/mol

IUPAC Name

[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2,6-diethoxybenzoate

InChI

InChI=1S/C23H28F3NO4/c1-5-27(16(4)14-17-10-8-11-18(15-17)23(24,25)26)31-22(28)21-19(29-6-2)12-9-13-20(21)30-7-3/h8-13,15-16H,5-7,14H2,1-4H3

InChI Key

AHLFSJZTAPVBBN-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=C(C=CC=C2OCC)OCC

Origin of Product

United States

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